Citric acid-2,4-13C2

Overview

Description

Synthesis Analysis

The synthesis of citric acid-2,4-13C2 involves starting from simple compounds, allowing for the preparation of mono- or multiply-labeled citric acid variants. This process has been characterized using 1H NMR, 13C NMR, and mass spectroscopy techniques, demonstrating a versatile methodology for synthesizing labeled citric acids for research applications (Winkel, Buitenhuis, & Lugtenburg, 2010).

Molecular Structure Analysis

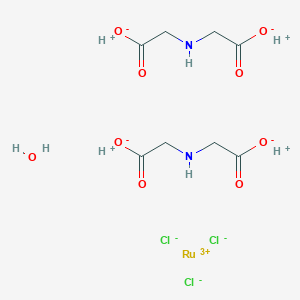

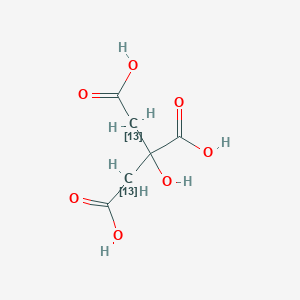

Citric acid's structure features three carboxyl groups and one hydroxyl group, making it a key chelator of metals, which is essential in biological systems for solubilizing metals and increasing their bioavailability. The molecular structure, particularly the α-hydroxycarboxylate function, plays a significant role in metal coordination, affecting the stability constants of metal complexes (Silva, Kong, & Hider, 2009).

Chemical Reactions and Properties

Citric acid undergoes several typical reactions, including neutralization, degradation, oxidation, esterification, and formation of anhydrides and amides. Its ability to form citrate-based siderophores and other compounds highlights its versatility in chemical reactions and its importance in biological systems (Apelblat, 2014).

Physical Properties Analysis

The adsorption of citric acid onto surfaces, such as TiO2 nanoparticles, showcases its role as a stabilizer in nanomaterial syntheses. The surface coverage and speciation of citric acid significantly influence nanoparticle behavior and interactions, demonstrating the compound's importance in materials science (Mudunkotuwa & Grassian, 2010).

Chemical Properties Analysis

The chemical properties of citric acid, including its role as a metal chelator, are crucial in various applications ranging from food and beverage to pharmaceuticals and cosmetics. Its chelating ability is particularly valuable in solubilizing metals, thereby increasing their bioavailability in biological systems. This characteristic is vital for its function in both the extracellular and cytoplasmic low molecular iron pools occurring in plants and vertebrates (Silva, Kong, & Hider, 2009).

Scientific Research Applications

Synthesis and Characterization : Citric acid-2,4-13C2 is synthesized from simple starting compounds and characterized using NMR and mass spectroscopy for research purposes (Winkel, Buitenhuis, & Lugtenburg, 2010).

Metal Chelation in Biological Systems : It plays a crucial role in solubilizing metals and increasing their bioavailability for plants and microbes, acting as a chelator with specific interest in its α-hydroxycarboxylate function. This is significant in understanding metal coordination mechanisms (Silva, Kong, & Hider, 2009).

Surface Modification and Nanoparticle Functionalization : The derivative of citric acid is used for modifying surfaces of metal oxide nanoparticles, demonstrating its application in nanotechnology (Bishop et al., 2012).

Chemistry of Solution Preparation : Studies on the effects of citric acid on the chemistry of solutions, particularly in the formation of barium titanium citrate, are crucial for understanding various chemical processes (Tsay & Fang, 2004).

Citric Acid Production from Aspergillus Niger : this compound is relevant in studying the production of citric acid using fungal species like Aspergillus niger (Al-Mokhtar & Bakhiet, 2015).

Thermolysis and Industrial Applications : Its thermolytic decomposition is investigated, particularly in contexts like solder flux use and electronic industry applications (Fischer, Merwin, & Nissan, 1995).

Enhancement of Metal Adsorption : Citric acid is used to modify activated carbon for improved copper ion adsorption in environmental cleanup efforts (Chen, Wu, & Chong, 2003).

Bioengineering and Physiology : It's used in combined GCMS and NMR techniques for stable isotope investigations, particularly in studying cardiac metabolism (Des Rosiers, Lloyd, Comte, & Chatham, 2004).

Nanoparticle Interactions : Citric acid's role in stabilizing nanomaterial syntheses and its impact on nanoparticle behavior is a key area of study (Mudunkotuwa & Grassian, 2010).

Solubility Studies in Alcohol Mixtures : Research on its solubility in different solutions is significant for the development of separation processes and new applications (Galvão, Robazza, Arce, Capello, & Hagemann, 2018).

Mechanism of Action

Target of Action

Citric acid-2,4-13C2 is a labeled form of citric acid . The primary targets of citric acid are the enzymes involved in the citric acid cycle, also known as the Krebs cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide .

Mode of Action

This compound, like its unlabeled counterpart, interacts with its targets by serving as a substrate for the enzymes in the citric acid cycle . It is involved in the condensation of oxaloacetate with acetyl CoA, forming citrate and CoA . This reaction is catalyzed by the enzyme citrate synthase . The labeled carbons can then be traced through the cycle, allowing for detailed studies of the pathway .

Biochemical Pathways

The citric acid cycle is the key pathway affected by this compound . This cycle is a crucial metabolic pathway that unifies carbohydrate, fat, and protein metabolism. The products of these metabolic pathways are converted to acetyl CoA, which is further metabolized in the citric acid cycle to release energy .

Pharmacokinetics

The ADME properties of this compound are expected to be similar to those of citric acid. Citric acid is rapidly absorbed and metabolized in the body, so it is expected that this compound would also be rapidly absorbed and metabolized . .

Result of Action

The action of this compound in the citric acid cycle results in the production of ATP, which is the primary energy currency of cells . This means that this compound, like citric acid, plays a crucial role in energy production in cells .

Action Environment

The action of this compound, like that of citric acid, is influenced by various environmental factors. For example, the activity of the citric acid cycle is regulated by the availability of key substrates (e.g., acetyl CoA and oxaloacetate), which can be influenced by factors such as diet and overall metabolic state . Additionally, the pH and temperature of the cellular environment can impact the activity of the enzymes involved in the citric acid cycle .

Safety and Hazards

properties

IUPAC Name |

2-hydroxy(1,3-13C2)propane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKNYBCHXYNGOX-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)C([13CH2]C(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486651 | |

| Record name | Citric acid-2,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121633-50-9 | |

| Record name | Citric acid-2,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121633-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)